molecular formula C16H26ClN B12753465 8-(Pentylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride CAS No. 136375-85-4

8-(Pentylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride

Cat. No.: B12753465
CAS No.: 136375-85-4
M. Wt: 267.84 g/mol
InChI Key: WMOZPULTPNRONM-UHFFFAOYSA-N
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Description

8-(Pentylamino)pentacyclo(5400(sup 2,6)0(sup 3,10)0(sup 5,9))undecane hydrochloride is a complex polycyclic compound with a unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Pentylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride typically involves multiple steps, starting from readily available precursors such as cyclopentadiene and 1,4-benzoquinone. The synthetic route includes:

    Diels-Alder Reaction: Cyclopentadiene reacts with 1,4-benzoquinone to form a Diels-Alder adduct.

    Photo-cycloaddition: The adduct undergoes a [2+2] photo-cycloaddition to form the pentacyclic structure.

    Reduction: The intermediate is reduced using lithium aluminium hydride.

    Hydrolysis: The product is hydrolyzed to remove protecting groups.

    Huang-Minlon Reduction: The final reduction step yields the desired pentacyclic compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of microwave-assisted reactions and solvent-free conditions can improve yields and reaction times . Catalysts such as sulphated zirconia and hydrotalcites are employed to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

8-(Pentylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-(Pentylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Pentylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride involves its interaction with molecular targets through its polycyclic structure. The compound can interact with enzymes and receptors, modulating their activity. In pharmaceuticals, it acts by inhibiting specific pathways involved in inflammation and viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Pentylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride is unique due to its pentylamino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

136375-85-4

Molecular Formula

C16H26ClN

Molecular Weight

267.84 g/mol

IUPAC Name

N-pentylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine;hydrochloride

InChI

InChI=1S/C16H25N.ClH/c1-2-3-4-5-17-16-13-9-7-10-12-8(9)6-11(13)14(12)15(10)16;/h8-17H,2-7H2,1H3;1H

InChI Key

WMOZPULTPNRONM-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1C2C3CC4C1C5C2CC3C45.Cl

Origin of Product

United States

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